Dibenzo[a,j]naphthacene
Overview
Description
It is a deep-red colored compound that is light-sensitive, decomposing under sunlight within 12 hours . According to Clar’s rule, the two exterior naphthalene units are truly aromatic, while the two central double bonds are not aromatic . This unique structure makes dibenzo[a,j]naphthacene of significant interest in academic research.
Preparation Methods
Dibenzo[a,j]naphthacene can be synthesized through various methods:
From Acenaphthene: The compound was originally synthesized by Erich Clar in 1955 from acenaphthene.
From Chrysene: Another method involves the synthesis from chrysene.
Sulfur Extrusion Method: A sulfur extrusion method was reported by Kemp, Storie, and Tulloch.
Coupling Reaction/Dimerization: Wu et al.
Heck Variation: A Heck variation was reported in 2013.
Chemical Reactions Analysis
Dibenzo[a,j]naphthacene undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the aromatic rings of this compound.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted aromatic compounds.
Scientific Research Applications
Dibenzo[a,j]naphthacene has several scientific research applications:
Chemistry: It is used as a model compound to study aromaticity and the behavior of polycyclic aromatic hydrocarbons.
Biology: Research on this compound derivatives has shown potential biological activities, including anticancer properties.
Medicine: Some derivatives of this compound are being investigated for their potential use in pharmaceuticals.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which dibenzo[a,j]naphthacene exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Dibenzo[a,j]naphthacene can be compared with other similar polycyclic aromatic hydrocarbons:
Similar Compounds: Compounds like dibenzo[fg,op]naphthacene, dibenzo[de,mn]naphthacene, and tetrabenzo[de,hi,mn,qr]naphthacene share structural similarities.
Properties
IUPAC Name |
hexacyclo[12.12.0.03,12.04,9.016,25.017,22]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-3-7-23-17(5-1)9-11-19-13-22-16-26-20(14-21(22)15-25(19)23)12-10-18-6-2-4-8-24(18)26/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWNFCVLJZXKCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C5C=CC6=CC=CC=C6C5=C4)C=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177224 | |
Record name | Dibenzo(a,j)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227-04-3 | |
Record name | Dibenzo(a,j)naphthacene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000227043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(a,j)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZO(A,J)NAPHTHACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MML5D3EP3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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